4-Cyano-2-nitrophenylboronic acid
Overview
Description
4-Cyano-2-nitrophenylboronic acid is a chemical compound with the molecular formula C7H5BN2O4 . It has a molecular weight of 191.94 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4-Cyano-2-nitrophenylboronic acid can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for 4-Cyano-2-nitrophenylboronic acid is1S/C7H5BN2O4/c9-4-5-1-2-6 (8 (11)12)7 (3-5)10 (13)14/h1-3,11-12H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
4-Cyano-2-nitrophenylboronic acid can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction . It can also be involved in the ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .Physical And Chemical Properties Analysis
4-Cyano-2-nitrophenylboronic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Suzuki–Miyaura Coupling
“4-Cyano-2-nitrophenylboronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Palladium-Catalyzed Cross-Coupling in Water
This compound can be used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling in water . This application is particularly important due to the environmental benefits of performing reactions in water.
Ruthenium Catalyzed Direct Arylation
“4-Cyano-2-nitrophenylboronic acid” can be used in ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates . This reaction is a key step in the synthesis of many complex organic compounds.
Ligand-Free Copper-Catalyzed Coupling
This compound can also be used in ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids . This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are key structural elements in many organic compounds.
Proteomics Research
“4-Cyano-2-nitrophenylboronic acid” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and this compound can play a crucial role in understanding protein structure and function.
Synthesis of Complex Organic Compounds
This compound is used in the synthesis of complex organic compounds . It can participate in various reactions such as Diels-Alder or C-H activation reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulations .
Mechanism of Action
In the Suzuki–Miyaura coupling reaction, the mechanism of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The Suzuki–Miyaura coupling reaction, in which 4-Cyano-2-nitrophenylboronic acid can be used, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that 4-Cyano-2-nitrophenylboronic acid and similar compounds will continue to play a significant role in future chemical synthesis.
properties
IUPAC Name |
(4-cyano-2-nitrophenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BN2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3,11-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIOTBNYNPBRFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397643 | |
Record name | 4-Cyano-2-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-nitrophenylboronic acid | |
CAS RN |
850568-46-6 | |
Record name | B-(4-Cyano-2-nitrophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-2-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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